

Investigating the comparative bioactivity of indazole regioisomers

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Compound of Interest

Methyl 5-(1H-indazol-1-yl)-3oxopentanoate

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A Comparative Guide to the Bioactivity of Indazole Regioisomers

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules. The indazole ring exists as two principal regioisomers: 1H-indazole and 2H-indazole, distinguished by the position of the nitrogen atom in the pyrazole ring. This seemingly subtle structural difference can significantly impact the physicochemical properties and, consequently, the biological activity of indazole-based compounds. This guide provides a comparative overview of the bioactivity of these regioisomers, supported by experimental data and detailed methodologies, to aid in the rational design of novel indazole-containing therapeutics.

Data Presentation: A Comparative Look at Anticancer Activity

While a systematic head-to-head comparison of a comprehensive series of 1H- and 2H-indazole regioisomers with identical substitution patterns is not extensively available in the literature, we can collate and compare the anticancer activities of representative compounds from different studies. The following tables summarize the in vitro antiproliferative activity (IC50 values) of various 1H- and 2H-indazole derivatives against several human cancer cell lines.



It is a general observation that 1H-indazoles are frequently explored for their antitumor properties, while 2H-indazoles are investigated for a wider array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1].

Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
Compound 2f	A549 (Lung)	0.89	[2]
4T1 (Breast)	0.23	[2]	
HepG2 (Liver)	1.15	[2]	
MCF-7 (Breast)	0.43	[2]	
HCT116 (Colon)	0.56	[2]	
Compound 6o	K562 (Leukemia)	5.15	[3]
A549 (Lung)	>40	[3]	
PC-3 (Prostate)	18.3	[3]	
Hep-G2 (Liver)	10.2	[3]	
Compound 5k	Hep-G2 (Liver)	3.32	[3]
W24	HT-29 (Colon)	0.43	[4]
MCF-7 (Breast)	1.27	[4]	
A-549 (Lung)	3.88	[4]	
HepG2 (Liver)	2.11	[4]	
HGC-27 (Gastric)	0.96	[4]	

Table 2: Anticancer Activity of Representative 2H-Indazole Derivatives



Compound	Cancer Cell Line	IC50 (μM)	Reference
Compound 4	A2780 (Ovarian)	4.21	[5]
A549 (Lung)	18.6	[5]	
Compound 9	A2780 (Ovarian)	5.47	[5]
A549 (Lung)	7.73	[5]	

Experimental Protocols MTT Assay for Cell Proliferation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- Human cancer cell lines (e.g., A549, MCF-7, K562)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillinstreptomycin)
- 96-well plates
- Indazole compounds dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader



Procedure:

- Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the indazole compounds in the culture medium. Remove the medium from the wells and add 100 μL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
- MTT Addition: After the incubation period, add 20 μL of MTT solution to each well and incubate for another 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated using the following formula: %
 Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is
 determined by plotting the percentage of viability against the compound concentration and
 fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase. The principle often involves measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Materials:

- Recombinant kinase (e.g., VEGFR, FGFR, PI3K)
- Kinase-specific substrate (peptide or protein)
- ATP



- · Kinase assay buffer
- Indazole compounds dissolved in DMSO
- Detection reagent (e.g., ADP-Glo[™], LanthaScreen[™], or radioactive [γ-32P]ATP)
- 384-well plates
- Plate reader (luminescence, fluorescence, or scintillation counter)

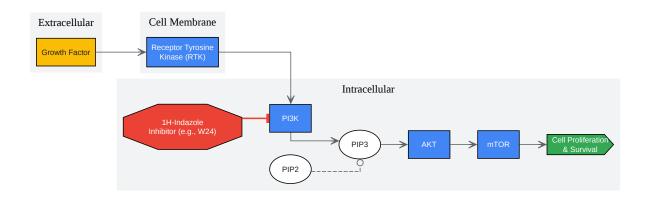
Procedure:

- Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the indazole compound at various concentrations.
- Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 μL.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
- Signal Measurement: Measure the signal (luminescence, fluorescence, or radioactivity)
 using a plate reader.
- Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction
 without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition
 against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization Signaling Pathways Modulated by Indazole Derivatives

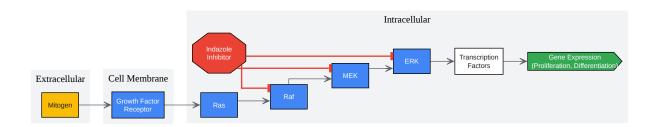
Indazole derivatives have been shown to exert their anticancer effects by targeting various protein kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis.





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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 1H-indazole derivatives.



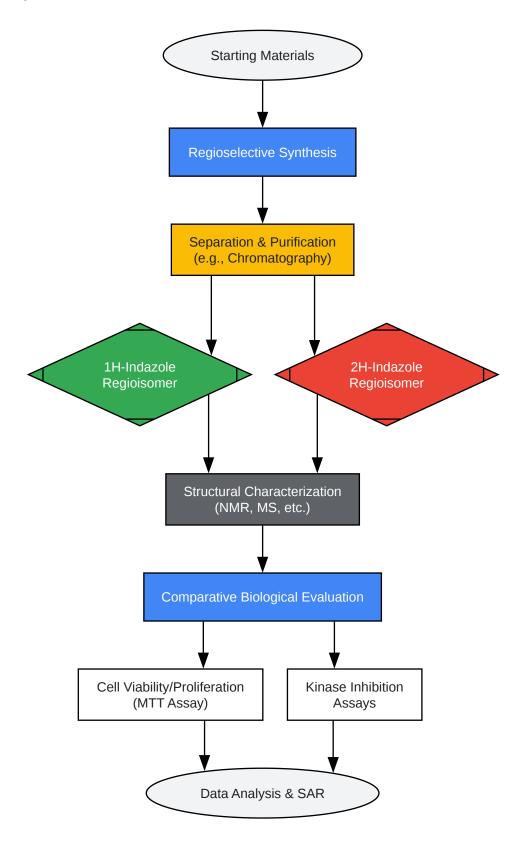
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Caption: Indazole-based inhibitors targeting multiple kinases in the MAPK/ERK pathway.

Experimental Workflow



The following diagram illustrates a general workflow for the synthesis and biological evaluation of indazole regioisomers.





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Caption: General workflow for investigating indazole regioisomers.

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